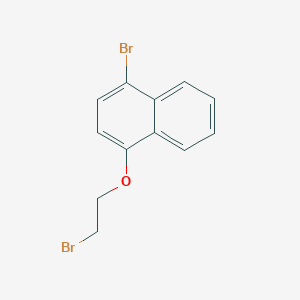

1-Bromo-4-(2-bromoethoxy)naphthalene

Description

Contextualization within Naphthalene-Based Chemical Entities

Naphthalene (B1677914) and its derivatives are fundamental components in organic chemistry, serving as building blocks for a wide array of industrial and pharmaceutical products. algoreducation.com The rigid, planar structure of the fused benzene (B151609) rings provides a stable scaffold that can be functionalized to create diverse chemical entities. algoreducation.comhyhpesticide.com Naphthalene-based compounds are integral to the production of dyes, synthetic fibers, and pharmaceuticals. algoreducation.comwikipedia.org For instance, sulfonated naphthalenes are used as surfactants, while other derivatives form the basis of drugs like the beta-blocker nadoxolol (B1676913) and insecticides such as carbaryl. vedantu.com

The introduction of bromine atoms to the naphthalene core, as seen in 1-bromo-4-(2-bromoethoxy)naphthalene and related compounds, further enhances its utility in synthesis. Brominated naphthalenes are common precursors in cross-coupling reactions and for the creation of functionalized materials. nih.gov

| Compound Name | Molecular Formula | Key Structural Features | Potential Applications |

|---|---|---|---|

| This compound | C12H10Br2O | Naphthalene core with a bromine at C1 and a 2-bromoethoxy group at C4. | Intermediate for complex molecule synthesis. |

| 1-Bromonaphthalene (B1665260) | C10H7Br | A single bromine atom on the naphthalene ring. nist.govwikipedia.org | Precursor for substituted naphthalene derivatives. wikipedia.org |

| 1-(2-Bromoethoxy)naphthalene | C12H11BrO | A bromoethoxy group at the C1 position of the naphthalene ring. ontosight.ai | Intermediate in the synthesis of other naphthalene derivatives. ontosight.ai |

| 1-Bromo-4-(2-bromoethyl)naphthalene | C12H10Br2 | Features a bromine at C1 and a 2-bromoethyl group at C4. | Intermediate in cross-coupling reactions and construction of metal-organic frameworks (MOFs). |

| 2,6-Dibromonaphthalene | C10H6Br2 | Two bromine atoms at the 2 and 6 positions. | Used in the synthesis of organic photo-electronic materials. nih.gov |

Significance of Bromoether Functionalities in Organic Synthesis

The bromoether functional group, characterized by a bromine atom attached to an ether chain, is a valuable tool in organic synthesis. The presence of the ether oxygen atom influences the reactivity of the alkyl bromide. The terminal bromine atom in the bromoethoxy group of this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. researchgate.net

This reactivity allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, through S(_N)2 reactions. msu.edu The Williamson ether synthesis, a classic method for forming ethers, relies on the reaction of an alkoxide with an alkyl halide, highlighting the utility of the bromoether moiety in constructing larger molecules. masterorganicchemistry.com The synthesis of bromohydrins and bromoethers can be achieved through various methods, including the reaction of alkenes with a bromine source in the presence of an alcohol or water. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-bromoethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQRBFFCXRFKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 2 Bromoethoxy Naphthalene

Precursor Synthesis and Halogenation Strategies

The assembly of 1-bromo-4-(2-bromoethoxy)naphthalene is predicated on the availability of appropriately substituted precursors. This section details the synthesis of the essential building blocks: the halogenated naphthalene (B1677914) scaffold and bromoethanol derivatives.

Synthesis of Halogenated Naphthalene Scaffolds

The primary halogenated naphthalene precursor for the synthesis of the target molecule is 4-bromo-1-naphthol. The regioselective introduction of a bromine atom at the C-4 position of 1-naphthol (B170400) is a critical step. Electrophilic aromatic substitution on naphthalene and its derivatives can often lead to a mixture of isomers, necessitating carefully chosen brominating agents and reaction conditions to favor the desired 1,4-substitution pattern.

The synthesis of 4-bromo-1-naphthol is typically achieved through the direct bromination of 1-naphthol. wikipedia.org This reaction can be carried out using molecular bromine in a suitable solvent. The hydroxyl group of 1-naphthol is an activating ortho-, para-director, and while substitution at the ortho position (C2) is possible, steric hindrance and electronic factors can be manipulated to favor substitution at the para position (C4).

A summary of reagents for the bromination of naphthols is presented in the table below.

| Brominating Reagent | Typical Conditions | Reference |

| Bromine (Br₂) | Inert solvent (e.g., chloroform, acetic acid) | wikipedia.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | General brominating agent |

| PIDA/AlBr₃ | Dichloromethane (B109758) | rsc.org |

For instance, the use of a PIDA (phenyliodine diacetate)/AlBr₃ system has been reported for the efficient electrophilic bromination of various phenols and naphthols, including the bromination of 4-bromo-1-naphthol itself to a dibrominated product, highlighting the reactivity of this system. rsc.org

Preparation of Bromoethanol Derivatives

The "bromoethoxy" portion of the target molecule is derived from a C2 synthon, typically 2-bromoethanol (B42945) or a derivative thereof. 2-Bromoethanol can be synthesized through several established methods. One common laboratory-scale preparation involves the reaction of ethylene (B1197577) oxide with hydrobromic acid. Alternatively, the addition of hypobromous acid (HOBr), generated in situ from an N-bromoamide in the presence of water, to ethylene gas also yields 2-bromoethanol. For the subsequent etherification step, 1,2-dibromoethane (B42909) is often a more convenient and commercially available starting material.

Etherification Pathways to Construct the Bromoethoxy Moiety

The formation of the ether bond between the halogenated naphthalene scaffold and the bromoethyl group is a pivotal step in the synthesis of this compound. The Williamson ether synthesis is the most common and direct approach, though alternative methods exist for specific applications or when the Williamson synthesis is not optimal.

Williamson Ether Synthesis Approaches Utilizing Phenols or Naphthols

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. missouri.edufrancis-press.com In the context of synthesizing this compound, this involves the deprotonation of 4-bromo-1-naphthol to form the corresponding naphthoxide, which then acts as a nucleophile to attack an electrophilic two-carbon source, typically 1,2-dibromoethane.

The general reaction is as follows:

First, the 4-bromo-1-naphthol is treated with a base to form the sodium or potassium salt. Subsequently, this salt is reacted with 1,2-dibromoethane. The naphthoxide ion displaces one of the bromide ions from 1,2-dibromoethane in an SN2 reaction to form the desired ether.

A detailed procedure for a similar mono-alkylation of a phenol (B47542) with 1,2-dibromoethane has been reported. chemspider.com In this procedure, tert-butyl-4-hydroxyphenylcarbamate was reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone. This method, with appropriate modifications for the specific substrate, provides a viable route to this compound. The use of a base such as potassium carbonate or sodium hydroxide (B78521) is crucial for the deprotonation of the naphthol. missouri.educhemspider.com The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like DMF sometimes being preferred to enhance the nucleophilicity of the phenoxide. chemspider.com

Table of Reaction Conditions for Williamson Ether Synthesis:

| Phenol/Naphthol | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux | 40% | chemspider.com |

| 2-naphthol | 1-bromobutane | NaOH | Ethanol | Reflux | ~41-83% | missouri.edubrainly.com |

| 4-bromophenol | Unknown primary alkyl halide | NaOH (aq) | - | - | - | chegg.com |

Alternative Ether Bond Formation Methodologies

While the Williamson ether synthesis is a robust method, other reactions can be employed for the formation of aryl ethers, particularly in cases of steric hindrance or when alternative reaction conditions are desired.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org In a variation relevant to the synthesis of the target compound, a copper catalyst could facilitate the coupling of 1,4-dibromonaphthalene (B41722) with 2-bromoethanol. However, this approach is less direct as it would require the synthesis of 1,4-dibromonaphthalene first and careful control to achieve mono-etherification. The traditional Ullmann reaction often requires harsh conditions, though modern modifications with various ligands have enabled milder reaction protocols. mdpi.comnih.gov

Mitsunobu Reaction:

The Mitsunobu reaction provides a powerful method for the formation of ethers from alcohols and acidic nucleophiles, such as phenols, under mild, neutral conditions. organic-chemistry.orgwikipedia.org This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this scenario, 4-bromo-1-naphthol would react with 2-bromoethanol in the presence of PPh₃ and DEAD. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for the synthesis of this compound from achiral precursors. The reaction is particularly useful for the etherification of sterically hindered substrates where the SN2 conditions of the Williamson synthesis may be less effective. nih.gov

Regioselective Bromination Techniques for Naphthalene Frameworks

As mentioned in section 2.1.1, the regioselectivity of the bromination of the naphthalene ring is crucial for the successful synthesis of this compound. Electrophilic substitution of naphthalene preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. However, when an activating group such as a hydroxyl group is present, the regiochemical outcome is directed by that substituent.

For 1-naphthol, the hydroxyl group strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho (C2 and C4) and para (C4) positions. The distribution of isomers can be influenced by the reaction conditions. For example, bromination of naphthalene itself can yield 1-bromonaphthalene (B1665260), and further bromination can lead to dibrominated products such as 1,4-dibromonaphthalene and 1,5-dibromonaphthalene. researchgate.net The use of solid catalysts has been investigated to control the regioselectivity of naphthalene dibromination. researchgate.net In the case of 1-naphthol, careful control of stoichiometry and reaction temperature is necessary to maximize the yield of the desired 4-bromo-1-naphthol and minimize the formation of di- or other monobrominated isomers.

Electrophilic Aromatic Substitution with Brominating Agents

The primary route to the necessary 4-bromo-1-naphthol intermediate is through the electrophilic aromatic substitution of 1-naphthol. The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609). youtube.com The hydroxyl group of 1-naphthol is a potent activating group that directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. The regioselectivity of the bromination can be controlled by the choice of brominating agent and reaction conditions.

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and milder, more selective modern reagents. scirp.org For instance, the use of a combination of Phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) has been shown to be a practical and efficient method for the bromination of naphthols under mild conditions. rsc.org The reaction involves the in situ formation of a highly reactive brominating species. Other methods, such as using sodium bromide with an oxidant like oxone, have also been employed for the selective bromination of naphthols. slideshare.net Careful selection of solvents and temperature is crucial to maximize the yield of the desired 4-bromo isomer and minimize the formation of the 2-bromo and other polybrominated byproducts. researchgate.net

| Brominating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Br₂ in Acetic Acid | Room Temperature | Readily available, inexpensive | |

| N-Bromosuccinimide (NBS) | CH₃CN or DMF, often with a radical initiator | Easier to handle than Br₂, can be more selective | researchgate.net |

| PIDA / AlBr₃ | Mild conditions (e.g., 23 °C) | High yields, operationally simple | rsc.org |

| NaBr / Oxone | Grinding or in solvent, overnight reaction | Uses stable solid reagents | slideshare.net |

Directed Ortho-Metalation and Halogenation Routes

An alternative, though less direct, strategy for regioselective halogenation is Directed ortho-Metalation (DoM). This technique relies on a directing metalation group (DMG) to position a strong organolithium base, which deprotonates the aromatic ring specifically at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate is then treated with an electrophile, such as Br₂, to install the bromine atom with high regioselectivity. nih.gov

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org For the synthesis of a precursor to 1-bromo-4-hydroxynaphthalene, one could hypothetically start with a 1-naphthol derivative bearing a DMG at a position that would direct lithiation and subsequent bromination to the desired location. For example, an O-naphthyl carbamate (B1207046) group at position 1 directs metalation to the 2-position, which is not the desired outcome for this synthesis. acs.orgfigshare.com While DoM is a powerful tool for creating substitution patterns that are difficult to achieve through classical electrophilic substitution, its application to the synthesis of 1-bromo-4-hydroxynaphthalene is not straightforward and is generally less practical than the direct bromination of 1-naphthol.

Catalytic Systems and Reaction Condition Optimization

Once the 4-bromo-1-naphthol intermediate is obtained, the next crucial step is the etherification to attach the 2-bromoethoxy side chain. This is typically achieved via the Williamson ether synthesis.

Transition Metal-Catalyzed Etherification Enhancements

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide (or in this case, a naphthoxide) acts as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com The reaction for forming this compound involves the reaction of the 4-bromo-1-naphthoxide anion with 1,2-dibromoethane. This specific transformation does not typically require transition metal catalysis.

However, the broader field of ether synthesis has been significantly advanced by transition metal catalysis, particularly for the formation of aryl ethers from aryl halides and alcohols (e.g., Ullmann condensation with copper or Buchwald-Hartwig amination with palladium). researchgate.netresearchgate.net These catalytic systems are essential when the electrophile is an unreactive aryl halide. While not directly applied in the most common route to the target molecule, an understanding of these catalytic methods is crucial for designing alternative synthetic strategies, should the primary route prove inefficient.

Advanced Purification Strategies for Enhanced Chemical Purity

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, free from starting materials, reagents, and byproducts.

Chromatographic Separations (e.g., Flash Chromatography, HPLC)

Chromatography is the cornerstone of purification in modern organic synthesis. For isolating gram-scale quantities of the product, flash column chromatography is the method of choice. This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a mixture of solvents. The crude product is loaded onto the column, and the eluent is passed through under moderate pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. By carefully selecting the eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), this compound can be effectively separated from more polar starting materials like 4-bromo-1-naphthol and non-polar byproducts. rsc.org

For achieving the highest possible purity or for separating very similar compounds, High-Performance Liquid Chromatography (HPLC) is employed. HPLC utilizes smaller stationary phase particles and high pressure to achieve superior resolution compared to flash chromatography. sielc.com Reverse-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is particularly well-suited for the purification of relatively non-polar aromatic compounds. researchgate.netnih.govsigmaaldrich.com HPLC is also used as an analytical technique to confirm the final purity of the synthesized compound. epa.gov

Crystallization Techniques for Target Compound Isolation

The isolation and purification of the target compound, this compound, is a critical step in its synthesis to ensure a high degree of purity for subsequent applications. Crystallization is a powerful and widely employed technique for this purpose, leveraging the differential solubility of the compound and impurities in a selected solvent or solvent system. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. pbworks.com This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of crystals upon cooling, while impurities remain dissolved in the mother liquor. pbworks.com

While specific crystallization data for this compound is not extensively detailed in the available literature, insights can be drawn from the purification of structurally similar brominated and alkoxy-substituted naphthalene derivatives. A systematic approach to developing a crystallization protocol for the target compound would involve screening a variety of solvents with different polarities.

Commonly successful solvents for the recrystallization of naphthalene derivatives include alcohols, hydrocarbons, and chlorinated solvents, as well as mixtures thereof. epo.orgresearchgate.netpitt.edu For instance, 2-methoxy-6-bromo-naphthalene has been successfully purified by crystallization from isobutanol. epo.org In another example, 2,5,8-tribromonaphthalene-1,4-dione was purified by crystallization from a dichloromethane-hexane mixture (2:1 by volume). researchgate.net The purification of 1,3-dimethoxynaphthalene (B1595293) was achieved through recrystallization from a mixture of dichloromethane and petroleum ether. researchgate.net

Based on these examples, a logical starting point for the development of a crystallization procedure for this compound would be the evaluation of single-solvent systems such as methanol, ethanol, or isopropanol, as well as non-polar solvents like hexane or heptane. Two-solvent systems, which can offer a finer control over the crystallization process, should also be investigated. Promising combinations could include a good solvent in which the compound is highly soluble (e.g., dichloromethane or acetone) and a poor solvent in which it is sparingly soluble (e.g., hexane or methanol). mit.edu

The general procedure for recrystallization involves dissolving the crude this compound in a minimum amount of the chosen solvent (or solvent mixture) at its boiling point to form a saturated solution. sandiego.edu Any insoluble impurities can be removed at this stage by hot filtration. The hot, clear solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation. sandiego.edu The resulting crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried. mit.edu

The following interactive data table summarizes potential solvent systems for the crystallization of this compound, based on the successful crystallization of related compounds.

| Solvent/Solvent System | Rationale/Application for Related Compounds | General Polarity |

|---|---|---|

| Isobutanol | Successfully used for the crystallization of 2-methoxy-6-bromo-naphthalene. epo.org | Polar Protic |

| Dichloromethane-Hexane | A 2:1 mixture was used to crystallize 2,5,8-tribromonaphthalene-1,4-dione. researchgate.net | Mixture (Polar Aprotic/Non-polar) |

| Dichloromethane-Petroleum Ether | Used for the recrystallization of 1,3-dimethoxynaphthalene. researchgate.net | Mixture (Polar Aprotic/Non-polar) |

| Methanol | Commonly used for the recrystallization of naphthalene and its derivatives. sandiego.eduukessays.com | Polar Protic |

| Ethanol | A good solvent for dissolving naphthalene at its boiling point but not at room temperature. mit.edu | Polar Protic |

| Acetone-Water | A potential two-solvent system for naphthalene recrystallization. mit.edu | Mixture (Polar Aprotic/Polar Protic) |

The selection of the optimal solvent or solvent system and the refinement of the crystallization conditions, such as cooling rate and final temperature, are empirical processes that are essential for achieving high purity and yield of the final product.

Reaction Chemistry and Mechanistic Studies of 1 Bromo 4 2 Bromoethoxy Naphthalene

Reactivity Profiles of Bromine Substituents

The differential reactivity of the aryl and alkyl bromine atoms is a key feature of 1-bromo-4-(2-bromoethoxy)naphthalene. The alkyl bromide is generally more susceptible to nucleophilic substitution and elimination reactions, while the aryl bromide is a prime site for metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Alkyl Bromide Site

The primary alkyl bromide in the 2-bromoethoxy group is susceptible to nucleophilic attack, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to inversion of configuration if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

A variety of nucleophiles can be employed to displace the alkyl bromide, leading to a diverse range of functionalized naphthalene (B1677914) derivatives. The general reaction scheme is as follows:

This compound + Nu- → 1-Bromo-4-(2-Nu-ethoxy)naphthalene + Br-

| Nucleophile (Nu-) | Product | Reaction Conditions |

| Hydroxide (B78521) (OH-) | 1-Bromo-4-(2-hydroxyethoxy)naphthalene | Aqueous base, heat |

| Alkoxide (RO-) | 1-Bromo-4-(2-alkoxyethoxy)naphthalene | Corresponding alcohol, base |

| Cyanide (CN-) | 1-Bromo-4-(2-cyanoethoxy)naphthalene | Aprotic solvent (e.g., DMSO) |

| Azide (N3-) | 1-Bromo-4-(2-azidoethoxy)naphthalene | Polar aprotic solvent |

| Thiolate (RS-) | 1-Bromo-4-(2-alkylthioethoxy)naphthalene | Corresponding thiol, base |

This table presents plausible nucleophilic substitution reactions at the alkyl bromide site based on general principles of organic chemistry. Specific experimental data for this compound is limited.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille Coupling)

While the naphthalene bromine atom is the primary site for metal-catalyzed cross-coupling, under certain conditions, the alkyl bromide can also participate, although this is less common for sp3-hybridized carbons in these types of reactions. The challenge in selectively reacting at the alkyl bromide site lies in the generally higher reactivity of aryl bromides in the oxidative addition step of the catalytic cycle for many palladium-catalyzed reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. For this compound, selective coupling at the aryl bromide is generally favored.

Stille Coupling: The Stille coupling utilizes an organotin reagent. Similar to the Suzuki-Miyaura coupling, the reaction is more likely to occur at the aryl bromide position.

Achieving selective cross-coupling at the alkyl bromide site would likely require specialized catalytic systems that favor oxidative addition to sp3 C-Br bonds over sp2 C-Br bonds, which is an area of ongoing research in organometallic chemistry.

Elimination Reactions to Form Vinyloxy-Naphthalene Species

The alkyl bromide can undergo an elimination reaction in the presence of a strong, non-nucleophilic base to form 1-bromo-4-vinyloxynaphthalene. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the oxygen, and the bromide ion is eliminated simultaneously, forming a double bond.

This compound + Base → 1-Bromo-4-vinyloxynaphthalene + H-Base+ + Br-

The choice of base is crucial for favoring elimination over substitution. Bulky bases, such as potassium tert-butoxide, are often used to promote E2 reactions. The reaction is also favored by higher temperatures.

| Base | Product | Major/Minor |

| Potassium tert-butoxide | 1-Bromo-4-vinyloxynaphthalene | Major |

| Sodium ethoxide | 1-Bromo-4-(2-ethoxyethoxy)naphthalene | Major (Substitution) |

| 1-Bromo-4-vinyloxynaphthalene | Minor (Elimination) |

Transformations Involving the Naphthalene Bromine Atom

The bromine atom attached directly to the naphthalene ring is an aryl bromide and exhibits reactivity characteristic of this functional group, primarily in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

The aryl bromide of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in the synthesis of complex organic molecules. nih.gov

Suzuki-Miyaura Coupling (C-C bond formation): This reaction couples the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination (C-N bond formation): This reaction forms a new C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Etherification (C-O bond formation): Similar to the amination, this reaction forms a new C-O bond by coupling the aryl bromide with an alcohol or a phenol (B47542).

| Coupling Partner | Reaction Name | Product |

| Arylboronic acid (Ar-B(OH)2) | Suzuki-Miyaura | 1-Aryl-4-(2-bromoethoxy)naphthalene |

| Amine (R2NH) | Buchwald-Hartwig Amination | 1-(Dialkylamino)-4-(2-bromoethoxy)naphthalene |

| Alcohol (ROH) | Buchwald-Hartwig Etherification | 1-Alkoxy-4-(2-bromoethoxy)naphthalene |

This table provides examples of palladium-catalyzed cross-coupling reactions that are expected to occur at the aryl bromide position. The alkyl bromide is generally unreactive under these conditions.

Reduction Methodologies for Debromination

The selective removal of the bromine atoms, known as debromination or hydrodebromination, can be achieved through various reduction methodologies. The chemoselective reduction of the aryl bromide in the presence of the alkyl bromide, or vice versa, can be challenging but may be accomplished with the appropriate choice of reagents and reaction conditions.

Catalytic hydrogenation is a common method for the reduction of aryl halides. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source can effectively remove the aryl bromine. The reactivity of the alkyl bromide under these conditions can vary. Other methods for the reduction of aryl bromides include the use of reducing agents like tin hydrides or silanes, often in radical-mediated reactions. caltech.eduorganic-chemistry.org

Selective reduction of the aryl bromide over the alkyl bromide can be favored by catalytic systems that are more reactive towards sp2 C-Br bonds. caltech.eduorganic-chemistry.org Conversely, conditions that favor radical pathways might show less selectivity.

| Reagent/Catalyst | Target Bromine | Potential Outcome |

| H2, Pd/C | Aryl Bromide | Selective debromination at the naphthalene ring |

| Bu3SnH, AIBN | Both | Non-selective reduction of both bromine atoms |

| LiAlH4 | Alkyl Bromide | Potential for selective reduction of the alkyl bromide |

This table outlines potential reduction methodologies and their expected selectivity. The actual outcome will depend on the specific reaction conditions.

Ether Linkage Cleavage and Derivatization

The ether linkage in this compound represents a key site for chemical modification, allowing for the unmasking of a hydroxyl group or the introduction of new functionalities at the oxygen atom.

Cleavage of the ether bond in this compound can be achieved under various conditions, typically involving strong acids or specific Lewis acids. masterorganicchemistry.commasterorganicchemistry.com The scission of the C-O bond can proceed via different mechanisms depending on the reagents and reaction conditions.

Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for ether cleavage. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophilic attack by the halide ion on one of the adjacent carbon atoms leads to the cleavage of the C-O bond. In the case of this compound, the cleavage can theoretically occur at either the ethyl or the naphthyl side of the ether oxygen. However, due to the higher stability of the sp2-hybridized carbon-oxygen bond of the naphthalene ring, the cleavage predominantly occurs at the ethyl group's C-O bond via an SN2 mechanism. This would yield 4-bromo-1-naphthol and 1,2-dibromoethane (B42909).

Lewis acids, such as boron tribromide (BBr₃), provide an alternative and often milder method for ether cleavage. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion.

| Reagent | Conditions | Products | Mechanistic Pathway |

| HBr (conc.) | Reflux | 4-Bromo-1-naphthol, 1,2-dibromoethane | SN2 |

| HI (conc.) | Reflux | 4-Bromo-1-naphthol, 1,2-diiodoethane | SN2 |

| BBr₃ | CH₂Cl₂, -78 °C to rt | 4-Bromo-1-naphthol, 1,2-dibromoethane | Lewis acid-assisted cleavage |

This table presents plausible selective ether scission reactions based on general principles of ether cleavage chemistry.

While less common than ether cleavage, the functionalization of the ether oxygen atom can be explored through reactions that form oxonium ions. For instance, treatment with strong alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) could potentially lead to the formation of a stable oxonium salt. However, such reactions are generally challenging and may require specific substrates and conditions. The primary utility of the ether oxygen in this molecule lies in its potential for cleavage to reveal the reactive naphthol moiety.

Multi-Step Synthetic Sequences Incorporating this compound as a Synthon

The bifunctional nature of this compound, possessing two different C-Br bonds, makes it a valuable building block, or synthon, in the construction of more complex molecular architectures.

While specific cascade reactions involving this compound are not extensively documented, its structure lends itself to the design of such processes. A hypothetical tandem reaction could involve the initial selective reaction of the more reactive alkyl bromide, followed by an intramolecular reaction involving the ether linkage or the aryl bromide. For example, reaction with a suitable nucleophile could displace the primary bromide, and a subsequent intramolecular cyclization could occur.

Palladium-catalyzed reactions are known to be effective in constructing complex molecules through tandem sequences. researchgate.netresearchgate.net A possible application for this compound could be in a tandem Heck/Suzuki coupling reaction, where the aryl bromide participates in the coupling, and the bromoethoxy side chain could be involved in a subsequent cyclization step. researchgate.net

The presence of two reactive bromine atoms allows this compound to be used as a monomeric unit in polymerization or as a building block for macrocycles.

In macrocyclization reactions, this compound can be reacted with dinucleophiles, such as diamines or dithiols, under high-dilution conditions to favor the formation of cyclic products over linear polymers. The reaction of two equivalents of this compound with a diamine could lead to the formation of a [2+2] macrocycle. nih.gov The choice of the diamine linker would influence the size and properties of the resulting macrocycle. For instance, the reaction with ethylenediamine (B42938) could yield a smaller macrocycle, while longer-chain diamines would produce larger rings.

| Diamine | Predicted Macrocycle Size | Potential Application |

| Ethylenediamine | 14-membered ring | Metal ion complexation |

| 1,4-Diaminobutane | 18-membered ring | Host-guest chemistry |

| 1,6-Diaminohexane | 22-membered ring | Anion recognition |

This table illustrates hypothetical macrocyclization strategies based on the reaction of this compound with various diamines.

Oligomerization and polymerization can occur when this compound is subjected to conditions that favor intermolecular reactions. For instance, a Wurtz-Fittig type reaction could lead to the formation of poly(4-(2-bromoethoxy)naphthalene) chains, although controlling the regioselectivity might be challenging. The resulting polymers would possess interesting photophysical or material properties derived from the naphthalene units.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 2 Bromoethoxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Bromo-4-(2-bromoethoxy)naphthalene, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for each chemically unique proton. The naphthalene (B1677914) ring protons appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the bromoethoxy side chain are observed in the aliphatic region. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂) are deshielded and appear at a higher chemical shift (downfield) compared to the methylene protons adjacent to the bromine atom (-CH₂Br), which are also deshielded by the electronegative bromine.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The ten carbons of the naphthalene ring produce signals in the aromatic region (δ 110-155 ppm). The carbon directly attached to the bromine atom (C-1) is influenced by the heavy atom effect, which can cause a shift that is less downfield than might be predicted based on electronegativity alone. stackexchange.com The carbon attached to the ether oxygen (C-4) is significantly deshielded. The two aliphatic carbons of the bromoethoxy chain appear at higher field (upfield), with the carbon bonded to oxygen showing a greater downfield shift than the carbon bonded to bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Naphthalene H-2 | ~7.2-7.4 | ~128-130 |

| Naphthalene H-3 | ~6.8-7.0 | ~105-107 |

| Naphthalene H-5 | ~8.0-8.2 | ~126-128 |

| Naphthalene H-6 | ~7.5-7.7 | ~125-127 |

| Naphthalene H-7 | ~7.5-7.7 | ~127-129 |

| Naphthalene H-8 | ~8.1-8.3 | ~122-124 |

| Naphthalene C-1 | - | ~115-117 |

| Naphthalene C-4 | - | ~152-154 |

| Naphthalene C-4a | - | ~126-128 |

| Naphthalene C-8a | - | ~130-132 |

| -O-CH₂- | ~4.4-4.6 (triplet) | ~68-70 |

Note: Data are predicted based on established chemical shift values for substituted naphthalenes and bromoalkanes. Actual experimental values may vary.

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. A key correlation would be observed between the two methylene groups of the bromoethoxy chain (-O-CH₂- and -CH₂-Br), confirming their adjacent positions. It would also reveal the connectivity of the protons on the naphthalene ring system, for example, between H-2 and H-3, and among the protons on the unsubstituted ring (H-5, H-6, H-7, H-8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~4.4-4.6 ppm to the carbon signal at ~68-70 ppm (-O-CH₂) and the proton signal at ~3.8-4.0 ppm to the carbon signal at ~30-32 ppm (-CH₂-Br).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. An essential correlation would be observed from the protons of the -O-CH₂- group (at ~4.4-4.6 ppm) to the C-4 carbon of the naphthalene ring (at ~152-154 ppm), unambiguously confirming that the bromoethoxy group is attached to the C-4 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely accurate mass measurement of the parent ion, which is used to confirm the molecular formula. The molecular formula for this compound is C₁₂H₁₀Br₂O. A distinguishing feature in the mass spectrum is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. docbrown.info

Table 2: High-Resolution Mass Spectrometry Data for C₁₂H₁₀Br₂O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Br₂O |

| Calculated Mass [M] (for ¹²C₁₂¹H₁₀⁷⁹Br₂¹⁶O) | 327.9102 |

| Isotopic Peaks | [M], [M+2], [M+4] |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption or scattering of infrared radiation.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. Aromatic C-H stretching vibrations are typically observed as a group of peaks just above 3000 cm⁻¹. researchgate.net The stretching of the carbon-carbon double bonds within the naphthalene ring appears in the 1600-1450 cm⁻¹ region. A strong, prominent band corresponding to the C-O-C stretching of the aryl-alkyl ether linkage is expected around 1250 cm⁻¹. Aliphatic C-H stretching from the methylene groups will be visible in the 2960-2850 cm⁻¹ range. Finally, the C-Br stretching vibrations are found in the fingerprint region, typically between 650 cm⁻¹ and 550 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aryl-Alkyl Ether C-O Stretch | ~1250 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by strong signals from the highly polarizable naphthalene ring system. researchgate.net The symmetric "ring breathing" vibrations of the aromatic core typically give rise to very intense Raman bands. Aromatic C-H stretching and C=C stretching vibrations are also readily observed. researchgate.net While C-O and C-Br stretches are also Raman active, they are generally weaker compared to the signals from the aromatic system.

Table 4: Characteristic Raman Shifts

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1380 (Strong) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1500 |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

The electronic properties of this compound are dominated by the naphthalene aromatic system, which acts as the primary chromophore. The substituents at the 1- and 4-positions—a bromine atom and a 2-bromoethoxy group—modify the electronic transitions within this chromophore.

The UV-Vis absorption spectrum of a naphthalene derivative is characterized by intense π-π* electronic transitions. For the parent naphthalene molecule, these transitions typically result in strong absorption bands in the ultraviolet region. The substitution pattern on this compound is expected to cause shifts in these absorption maxima (λmax).

The presence of the bromine atom and the oxygen atom of the ethoxy group, both possessing non-bonding electron pairs, can lead to a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. This is due to the extension of the conjugated system through resonance effects. Specifically, the spectrum of 1-bromonaphthalene (B1665260) shows absorption maxima at approximately 225, 285, and 315 nm. nist.gov The addition of the 4-(2-bromoethoxy) group is anticipated to further shift these bands to slightly longer wavelengths.

| Compound | Typical Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|

| Naphthalene | ~221, 275, 312 | π → π |

| 1-Bromonaphthalene | ~225, 285, 315 | π → π |

| This compound (Expected) | Slight red-shift compared to 1-Bromonaphthalene | π → π* |

The luminescence properties of naphthalene derivatives are highly sensitive to substitution. While many naphthalene compounds are fluorescent, the presence of heavy atoms like bromine dramatically alters the de-excitation pathways of the excited singlet state. nih.gov

In this compound, the two bromine atoms are expected to exert a significant "internal heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). aip.orglibretexts.org Because ISC becomes a much more efficient pathway, the probability of fluorescence (de-excitation from S₁ to the ground state S₀) is greatly reduced, leading to quenching of the fluorescence emission. libretexts.org

Conversely, the enhanced population of the T₁ state increases the likelihood of phosphorescence, which is the radiative decay from the triplet state to the ground state (T₁ → S₀). aip.orglibretexts.org Therefore, this compound is predicted to be a weak fluorophore but a potentially strong phosphorescer, especially at low temperatures where non-radiative decay pathways are minimized. The phosphorescence spectrum of pure crystalline naphthalene shows its primary emission (0,0 transition) at around 471.5 nm, and it is expected that the emission for the title compound would be red-shifted from this value. aip.org

| Property | Expected Observation for this compound | Governing Principle |

|---|---|---|

| Fluorescence Quantum Yield | Very Low | Internal heavy-atom effect enhances intersystem crossing, quenching fluorescence. |

| Phosphorescence Quantum Yield | Potentially High | Enhanced intersystem crossing populates the triplet state, promoting phosphorescence. |

| Excited State Lifetime | Long (characteristic of phosphorescence) | The T₁ → S₀ transition is spin-forbidden, leading to longer lifetimes. libretexts.org |

X-ray Crystallography for Definitive Solid-State Structural Determination

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.orgchemrxiv.org For this compound, several key interactions are expected to dictate the crystal packing. Analysis of crystal structures of related compounds, such as the isomers of di(bromomethyl)naphthalene, reveals the prevalence of specific interaction types. researchgate.net

π-π Stacking: The planar naphthalene cores are likely to stack in a face-to-face or, more commonly, a slipped (offset) arrangement to optimize electrostatic and dispersion forces. The typical centroid-to-centroid distance for such interactions is in the range of 3.5–4.0 Å. nih.gov

Halogen Bonding (Br···Br and Br···O): The bromine atoms can act as halogen bond donors, interacting with electron-rich regions on neighboring molecules, such as another bromine atom or the ether oxygen. These interactions are directional and play a significant role in crystal engineering.

C-H···π Interactions: Hydrogen atoms from the naphthalene ring and the ethyl chain can interact with the electron-rich π-system of an adjacent naphthalene core.

Weak Hydrogen Bonds (C-H···Br/O): The hydrogen atoms on the bromoethyl group can also form weak hydrogen bonds with bromine or oxygen atoms on neighboring molecules. researchgate.net

| Interaction Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| π-π Stacking | Interaction between the aromatic rings of adjacent naphthalene cores. | Major contributor to the overall packing efficiency. |

| Halogen Bonding | Directional interaction involving bromine atoms (e.g., Br···Br, Br···O). | Provides directional control and stability to the crystal lattice. |

| C-H···π Interactions | Hydrogen atoms interacting with the face of the naphthalene ring. | Contributes to the cohesion between molecular layers or stacks. |

| Weak Hydrogen Bonds | Interactions like C-H···Br and C-H···O. | Further stabilizes the three-dimensional crystal structure. |

While the naphthalene core is rigid and planar, the 2-bromoethoxy side chain possesses conformational flexibility due to rotation around the C-C and C-O single bonds. In the solution state, this chain would rapidly interconvert between various conformations. However, within the ordered environment of a crystal, the molecule is expected to adopt a single, low-energy conformation.

The specific conformation observed in the crystal will be a result of the balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. For instance, the torsion angles of the O-C-C-Br fragment will adjust to allow the molecule to pack efficiently and form optimal halogen bonds or weak hydrogen bonds with its neighbors. The orientation of the ethoxy group relative to the naphthalene ring will also be fixed, influenced by steric hindrance from the peri-hydrogen atom (at position 5) and crystal packing forces. acs.orgscirp.org The final solid-state conformation represents the structure at the global minimum of the crystal lattice energy.

Theoretical and Computational Investigations of 1 Bromo 4 2 Bromoethoxy Naphthalene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex wavefunctions of individual electrons. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it a standard tool for studying medium to large-sized organic molecules.

For 1-Bromo-4-(2-bromoethoxy)naphthalene, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to find the molecule's lowest energy conformation (ground state). The process involves systematically adjusting the positions of the atoms until the configuration with the minimum possible energy is found. The output of such a calculation provides a detailed picture of the molecule's geometry.

Table 1: Predicted Geometric Parameters from DFT Calculations for this compound

| Parameter Type | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-Br, C-O). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C in the naphthalene (B1677914) ring, C-O-C in the ethoxy bridge). |

| Dihedral Angles | The rotational angle around a bond, defining the spatial relationship of atoms in the flexible bromoethoxy side chain relative to the rigid naphthalene core. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide higher accuracy for certain properties. mahendrapublications.commdpi.com

For a molecule like this compound, ab initio calculations could be used to refine the geometry obtained from DFT or to calculate energetic properties with greater precision. researchgate.net For instance, these methods are valuable for studying reaction mechanisms or the energies of transition states where DFT might be less reliable. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Parameters

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these two orbitals and the difference between them, known as the HOMO-LUMO gap, are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. samipubco.comresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, often correlating with higher chemical reactivity. researchgate.net From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies easier electronic excitation. samipubco.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from the molecule. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of the molecule to change in its electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | An index that quantifies the ability of a molecule to accept electrons. |

The energies of the frontier orbitals are directly related to a molecule's electrochemical properties. The ionization potential (approximated by -EHOMO) correlates with the oxidation potential, while the electron affinity (approximated by -ELUMO) correlates with the reduction potential.

Theoretical calculations can thus predict the voltages at which this compound would undergo oxidation or reduction. This information is valuable for understanding its behavior in electrochemical reactions, such as the reductive cleavage of its carbon-bromine bonds, a process studied in similar brominated naphthalene compounds. mdpi.com

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis predicts the frequencies at which a molecule will absorb infrared (IR) radiation, causing its bonds to stretch, bend, or twist. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum.

For this compound, DFT calculations would determine the fundamental vibrational modes. nih.gov These modes are the distinct patterns of atomic motion. Because theoretical calculations often overestimate vibrational frequencies due to assumptions like a harmonic potential, the calculated values are typically multiplied by a scaling factor to better align with experimental spectra. nih.gov This analysis is invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Description | Expected Spectral Region (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Stretching of the carbon-hydrogen bonds on the naphthalene ring. | ~3000-3100 |

| Aliphatic C-H Stretch | Stretching of the carbon-hydrogen bonds on the ethoxy group. | ~2850-3000 |

| C=C Aromatic Stretch | Stretching of the carbon-carbon double bonds within the naphthalene core. | ~1450-1600 |

| C-O-C Stretch | Asymmetric and symmetric stretching of the ether linkage. | ~1050-1250 |

| C-Br Stretch | Stretching of the carbon-bromine bonds on the ring and the side chain. | ~500-700 |

| Ring Bending/Breathing | In-plane and out-of-plane deformations of the entire naphthalene ring structure. | Various frequencies below 1000 |

By comparing a theoretically predicted spectrum with an experimentally measured one, chemists can confirm the identity and purity of a synthesized sample of this compound.

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of infrared (IR) and Raman spectra are instrumental in understanding the vibrational modes of a molecule. These simulations are typically performed using quantum chemical calculations, such as DFT and HF methods, which can predict the frequencies and intensities of vibrational bands. mahendrapublications.comnih.gov By comparing the simulated spectra with experimental data, researchers can achieve detailed assignments of the observed spectral bands to specific molecular vibrations. researchgate.netnih.gov

For this compound, a theoretical vibrational analysis would involve optimizing the molecule's geometry to its lowest energy state. Following optimization, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using appropriate scaling factors to improve agreement with experimental spectra. nih.gov

The resulting data would provide a detailed picture of the molecule's vibrational modes, including:

Stretching vibrations of the C-H bonds on the naphthalene ring and the ethoxy chain.

Vibrations associated with the naphthalene ring's carbon skeleton.

Stretching and bending modes of the C-O-C ether linkage.

Vibrations involving the C-Br bonds.

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound This table is a hypothetical representation of data that would be generated from a computational analysis.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| ~3100 | ~3050 | Medium | High | Aromatic C-H Stretch |

| ~2950 | ~2900 | High | Medium | Aliphatic C-H Stretch |

| ~1600 | ~1580 | High | High | Naphthalene Ring C=C Stretch |

| ~1250 | ~1230 | Very High | Low | Aryl-O Stretch (Asymmetric) |

| ~1050 | ~1030 | High | Medium | C-O-C Stretch (Symmetric) |

| ~650 | ~640 | Medium | High | C-Br Stretch (Naphthyl) |

| ~600 | ~590 | Medium | High | C-Br Stretch (Ethyl) |

NMR Chemical Shift Prediction (GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry for structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most commonly employed and reliable procedure for calculating NMR shielding tensors, which are then converted to chemical shifts. mahendrapublications.comnih.gov This method has been shown to provide accurate predictions that converge well with the size of the basis set used in the calculation. nih.gov

DFT calculations using the GIAO method can predict both ¹H and ¹³C NMR chemical shifts. scienceopen.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govnih.gov For instance, studies on related molecules like 1-bromo-4-methylnaphthalene (B1266045) have utilized the GIAO method to calculate chemical shifts and compare them with experimental data for validation. mahendrapublications.com Machine learning techniques are also being combined with DFT calculations to further enhance the accuracy of NMR predictions. osti.gov

For this compound, a GIAO calculation would provide theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule. This information is invaluable for assigning peaks in an experimental spectrum and confirming the compound's structure.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (GIAO Method) This table is a hypothetical representation of data that would be generated from a GIAO calculation. Numbering is standard for naphthalene.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~120 |

| C2 | ~7.5 | ~128 |

| C3 | ~7.6 | ~125 |

| C4 | - | ~155 |

| C4a | - | ~126 |

| C5 | ~8.2 | ~127 |

| C6 | ~7.7 | ~128 |

| C7 | ~7.6 | ~126 |

| C8 | ~8.0 | ~122 |

| C8a | - | ~132 |

| C9 (-O-C H₂-) | ~4.4 | ~68 |

| C10 (-CH₂-C H₂-Br) | ~3.8 | ~32 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures of transition states and intermediates. researchgate.net This approach provides deep insights into reaction feasibility, kinetics, and selectivity.

Transition State Characterization and Activation Barriers

A key goal in mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the lowest energy reaction path. researchgate.net Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. libretexts.org

For this compound, a potential reaction of interest is the nucleophilic substitution at the terminal bromine atom of the ethoxy side chain. Computational methods could be used to model this reaction, for example, with an amine or alkoxide nucleophile. The process would involve:

Optimizing the geometries of the reactants, the transition state, and the products.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. researchgate.net

Such calculations would reveal whether the reaction proceeds through, for example, a concerted Sₙ2 mechanism or a stepwise pathway involving an intermediate.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a collection of atoms as a function of their geometric positions. libretexts.org Mapping the PES allows for a comprehensive exploration of all possible reaction pathways. researchgate.net For complex reactions, the PES can reveal competing pathways, intermediates, and the energetic barriers that separate them. libretexts.org

For a reaction involving this compound, a simplified PES could be plotted as a function of two key geometric parameters, such as the breaking of the C-Br bond and the formation of the new bond with the nucleophile. libretexts.org This "landscape" view helps visualize the reaction's progress from the reactant valley, over the transition state pass, and into the product valley. researchgate.net Automated software tools can even be used for global reaction route mapping, systematically exploring the PES to discover novel reaction pathways. researchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs their physical properties and their assembly into larger, ordered structures (supramolecular assembly). Computational methods are essential for analyzing these non-covalent interactions, which include hydrogen bonds and halogen bonds.

Hydrogen Bonding and Halogen Bonding Analysis

Hydrogen bonds are electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom. In this compound, the ether oxygen atom is a potential hydrogen bond acceptor.

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a "σ-hole" donor) and interacts with a nucleophilic region (a Lewis base). mdpi.com The bromine atoms in this compound can participate in halogen bonding, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules.

Computational analysis, using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can identify and quantify these interactions. mdpi.com These analyses can locate bond critical points between interacting atoms, confirming the presence of a hydrogen or halogen bond. mdpi.com

Interestingly, studies have shown that hydrogen bonds can enhance the strength of adjacent halogen bonds, a phenomenon termed "Hydrogen Bond enhanced Halogen Bond" (HBeXB). mdpi.comrsc.org In a potential supramolecular assembly of this compound, it is conceivable that the ether oxygen could accept a hydrogen bond, which in turn could strengthen a halogen bond formed by one of the bromine atoms. This interplay of interactions is crucial for predicting how the molecules will pack in a crystal lattice or self-assemble in solution. mdpi.com

π-π Stacking Interactions in Naphthalene Systems

The study of π-π stacking interactions is a cornerstone of supramolecular chemistry, with particular relevance to understanding the solid-state packing and intermolecular associations of aromatic compounds like this compound. While direct computational studies on the π-π stacking of this specific molecule are not extensively documented, a wealth of theoretical and computational research on naphthalene and its derivatives provides a robust framework for understanding its behavior.

Non-covalent π-π stacking interactions are fundamental in the engineering of supramolecular assemblies and crystal design. nih.gov The physical origin of these interactions is complex, arising from a delicate balance of electrostatic and dispersion forces. nih.govacs.org Computational models, particularly Density Functional Theory (DFT), are instrumental in elucidating the potential energy surfaces (PES) of these interactions, though they often require careful selection of functionals to accurately capture the nuances of dispersion forces. rasayanjournal.co.in

For the parent naphthalene dimer, computational studies have identified that the global minimum energy structure is not a perfectly cofacial arrangement. Instead, parallel-displaced or T-shaped geometries are generally more stable. nih.gov Specifically, a parallel-displaced crossed C2-symmetric structure is often predicted as the global minimum. nih.gov This preference is attributed to a minimization of Pauli repulsion between the electron clouds of the aromatic rings, while maximizing attractive dispersion interactions. nih.gov The dimerization energy of naphthalene has been estimated to be approximately 6.1 kcal/mol. nih.gov

The introduction of substituents onto the naphthalene core, as in this compound, is expected to significantly modulate the nature and strength of π-π stacking interactions. The bromo and bromoethoxy groups are electron-withdrawing, which will alter the quadrupole moment of the naphthalene ring system. This change in the electronic distribution directly impacts the electrostatic component of the stacking interaction.

Furthermore, the presence of heteroatoms like bromine and oxygen introduces the possibility of other non-covalent interactions, such as halogen bonding and hydrogen bonding, which can compete with or complement π-π stacking. Computational studies on halogenated naphthalenes have highlighted the importance of π-hole and σ-hole bonding, where regions of positive electrostatic potential on the aromatic ring and halogen atoms can interact favorably with electron-rich areas of adjacent molecules. rsc.org

Theoretical investigations into substituted naphthalene dimers, such as the 2-naphthalenethiol (B184263) dimer, have shown that substituents can increase the stabilization of the dimer compared to unsubstituted naphthalene. nih.gov This increased stability is often a result of a more favorable balance of electrostatic and dispersion forces. nih.gov The specific geometry of stacking in substituted naphthalenes can also be influenced by the location and nature of the substituents. For instance, studies on various naphthoic acids and other derivatives have shown that the position of the substituent (α versus β) has a distinct effect on the electronic properties and, by extension, the intermolecular interactions. researchgate.net

| Key Factor | Influence on π-π Stacking in Naphthalene Systems | Supporting Evidence |

| Dispersion Forces | Dominant attractive force in π-π stacking interactions. nih.gov | Symmetry-Adapted Perturbation Theory (SAPT) energy decomposition analysis confirms the primary role of dispersion. acs.org |

| Electrostatic Interactions | Modulate the geometry and strength of stacking, influenced by the quadrupole moment of the naphthalene rings. nih.gov | The Hunter-Sanders model highlights the importance of electrostatic balance in determining stacking geometries. nih.gov |

| Substituent Effects | Electron-donating or withdrawing groups alter the electronic distribution of the naphthalene core, impacting electrostatic interactions. nih.govresearchgate.net | Studies on substituted naphthalenes, like 2-naphthalenethiol, show increased dimer stabilization compared to the parent naphthalene. nih.gov |

| Geometry | Parallel-displaced and T-shaped geometries are generally more stable than cofacial arrangements to minimize Pauli repulsion. nih.gov | Computational calculations consistently predict non-cofacial arrangements as the global energy minima for naphthalene dimers. nih.gov |

| π-Electron Localization | Variations in π-electron density across the naphthalene rings can lead to preferred regions of interaction. rsc.org | Analysis of C–H⋯π interactions can serve as an experimental and computational probe for π-localization. rsc.org |

Role of 1 Bromo 4 2 Bromoethoxy Naphthalene in Advanced Organic Synthesis and Precursor Chemistry

Building Block for Complex Polycyclic Aromatic Compounds

The dual bromine atoms in 1-Bromo-4-(2-bromoethoxy)naphthalene, with their differing chemical environments, allow for selective and sequential reactions. This makes the compound a potentially valuable precursor for the synthesis of elaborate polycyclic aromatic structures.

Synthesis of Extended Naphthalene (B1677914) Derivatives

The aryl bromide at the 4-position of the naphthalene ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the extension of the naphthalene core. Reactions such as the Suzuki and Stille couplings are particularly relevant. rsc.orgresearchgate.netorganic-chemistry.org

In a typical Suzuki coupling, the aryl bromide can react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.org Similarly, in a Stille coupling, an organotin reagent is used. organic-chemistry.orguwindsor.ca By choosing an appropriate coupling partner, various substituents (e.g., other aromatic rings, alkyl chains, or functional groups) can be introduced at the 4-position. The bromoethoxy side chain can be retained for subsequent transformations or modified beforehand. This stepwise approach allows for the precise construction of complex naphthalene derivatives with tailored properties.

Table 1: Potential Cross-Coupling Reactions for Extending the Naphthalene Core

| Reaction Type | Coupling Partner | Catalyst (Typical) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-1-bromo-naphthalene derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Alkenyl-1-bromo-naphthalene derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | 4-Alkenyl-1-bromo-naphthalene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-1-bromo-naphthalene derivative |

This table is illustrative of potential reactions based on the known reactivity of aryl bromides.

Annulation Reactions to Create Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for synthesizing polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net this compound could serve as a substrate for various annulation strategies. For instance, the naphthalene core can be extended through palladium-catalyzed annulation of internal alkynes, a method that forms two new carbon-carbon bonds in a single step. acs.org

Furthermore, the bromoethoxy side chain offers a handle for intramolecular cyclization reactions. Following a coupling reaction at the 4-position, the ether linkage and the terminal bromide on the side chain could be chemically modified and induced to cyclize onto the naphthalene core or the newly introduced substituent, leading to complex, rigid, fused-ring systems. Such strategies are crucial in the synthesis of materials for organic electronics and other advanced applications.

Precursor for Macromolecular Architectures

The bifunctional nature of this compound makes it an attractive monomer or core molecule for the construction of large, complex macromolecules such as polymers and dendrimers.

Incorporation into Polymer Backbones

The presence of two chemically distinct bromine atoms allows for the potential use of this compound as an AB-type monomer in step-growth polymerization. The aryl bromide and the alkyl bromide exhibit different reactivities, which can be exploited for controlled polymerization. For example, the aryl bromide can undergo palladium-catalyzed polymerization reactions, while the more reactive alkyl bromide could be used in polycondensation reactions with nucleophiles like bisphenols or diamines.

This differential reactivity would allow for the synthesis of polymers with a naphthalene moiety regularly incorporated into the main chain. The properties of the resulting polymer, such as thermal stability, solubility, and optoelectronic characteristics, would be directly influenced by the rigid and aromatic nature of the naphthalene unit. The synthesis of polymers from bifunctional monomers containing both aryl and alkyl halides is a known strategy for creating materials with specific functionalities. researchgate.netresearchgate.net

Design of Dendrimeric and Supramolecular Structures

Dendrimers are highly branched, well-defined macromolecules that radiate from a central core. mdpi.com this compound could theoretically serve as a core molecule for the divergent synthesis of dendrimers. researchgate.netnih.gov Starting from the core, successive generations of branching units could be added by reacting with the two bromine atoms. For instance, the bromoethoxy group could be substituted by a multifunctional amine, followed by reaction at the aryl bromide position, to build up a dendritic structure. Naphthalene-cored dendrimers have been synthesized and are of interest for applications in light-emitting diodes and other electronic devices. researchgate.netrsc.org

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, organized structures. globethesis.com Naphthalene units are known to participate in π-π stacking and other non-covalent interactions, which are crucial for the self-assembly of supramolecular architectures. researchgate.netnih.gov this compound could be functionalized to create building blocks for supramolecular polymers or discrete assemblies, where the naphthalene core acts as a recognition motif. rsc.orgnih.gov

Intermediate in the Development of Functional Organic Materials

Naphthalene and its derivatives are widely used in the development of functional organic materials due to their excellent photophysical and electronic properties. nih.govrsc.org They are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. gatech.eduresearchgate.netrsc.org

This compound serves as a valuable intermediate for synthesizing such materials. The two bromine atoms allow for the sequential and site-specific introduction of different functional groups. For example, an electron-donating group could be attached at the 4-position via a Suzuki coupling, and the bromoethoxy chain could be converted into an electron-accepting group. This would create a donor-acceptor type molecule, a common design for materials used in organic electronics. The ability to fine-tune the molecular structure by selectively reacting at two different positions is a key advantage in the design of materials with optimized properties for specific applications.

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Synthetic Strategy | Key Feature from Naphthalene Core | Potential Application |

| Organic Semiconductors | Cross-coupling to create extended π-conjugated systems. | High charge carrier mobility, thermal stability. | Organic Field-Effect Transistors (OFETs) |

| Emissive Materials | Introduction of chromophores and donor-acceptor structures. | Strong fluorescence, photostability. | Organic Light-Emitting Diodes (OLEDs) |

| Fluorescent Probes | Attachment of specific binding sites and fluorophores. | High quantum yield, sensitivity to environment. | Chemical and biological sensing |

| Polymeric Materials | Step-growth polymerization using the two bromine sites. | Rigidity, thermal stability, defined electronic properties. | High-performance plastics, electronic components |

This table presents hypothetical applications based on the known utility of functionalized naphthalene derivatives.

Precursors for Organic Electronic Components (e.g., semiconductors)